Product packaging for 1-chloro-2,3-diphenyl-1H-phosphirene(Cat. No.:CAS No. 123120-23-0)

1-chloro-2,3-diphenyl-1H-phosphirene

Cat. No.: B14298956
CAS No.: 123120-23-0
M. Wt: 244.65 g/mol
InChI Key: QQGFDZQIDCVOKX-UHFFFAOYSA-N
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Description

1-Chloro-2,3-diphenyl-1H-phosphirene is a specialized organophosphorus compound that serves as a versatile precursor to phosphirenium ions, a class of reactive intermediates featuring a three-membered ring structure . These phosphirenium ions have garnered significant interest for their role as masked phosphenium catalysts ({Ph2P+}), which are highly elusive species that are challenging to detect and characterize directly . The value of this compound in synthetic chemistry lies in its ability to generate the active phosphenium catalyst in situ via ring-opening, providing a stable and easy-to-handle source for this potent Lewis acid . A primary research application of this compound and its derivatives is in metal-free catalytic hydrosilylation of carbonyl compounds . The proposed mechanism involves the associative transfer of the {Ph2P+} moiety to a carbonyl oxygen, followed by addition of the H–SiR3 bond across the C=O group, and final displacement by another carbonyl substrate to regenerate the catalyst . Experimental studies indicate that catalytic efficiency is influenced by the electronic properties of the phosphirenium ion, with electron-withdrawing substituents promoting the desired hydrosilylation pathway . This makes it a valuable tool for studying novel organocatalytic cycles and for the reduction of carbonyls without the use of metals. Beyond catalysis, phosphirenium ions are also key intermediates in the synthesis of more complex functionalized organophosphines and phosphorus heterocycles, such as dibenzophospholes . The compound can be synthesized through the formal addition of halophosphines to alkynes, such as diphenylacetylene . The structure of related phosphirenium ions has been confirmed by X-ray crystallography, revealing characteristic bond metrics, such as P–C distances of approximately 1.75 Å and a C=C bond distance of about 1.34 Å within the three-membered ring . This product is intended for research purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10ClP B14298956 1-chloro-2,3-diphenyl-1H-phosphirene CAS No. 123120-23-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

123120-23-0

Molecular Formula

C14H10ClP

Molecular Weight

244.65 g/mol

IUPAC Name

1-chloro-2,3-diphenylphosphirene

InChI

InChI=1S/C14H10ClP/c15-16-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10H

InChI Key

QQGFDZQIDCVOKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(P2Cl)C3=CC=CC=C3

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 1 Chloro 2,3 Diphenyl 1h Phosphirene

Fundamental Reactivity Patterns of the Phosphirene (B14757303) Ring

The reactivity of the 1-chloro-2,3-diphenyl-1H-phosphirene ring is governed by three primary sites: the phosphorus center, which can exhibit both electrophilic and nucleophilic character; the labile P-Cl bond, which is prone to substitution; and the strained C=C double bond, which can participate in addition reactions.

The phosphorus atom in this compound is an electrophilic center, primarily due to the electron-withdrawing effect of the chlorine atom. This electrophilicity makes it susceptible to attack by a wide range of nucleophiles. Reactions with nucleophiles typically proceed via an addition-elimination mechanism, where the nucleophile initially adds to the phosphorus atom to form a transient pentacoordinate intermediate. Subsequent elimination of the chloride leaving group yields the substituted phosphirene.

Conversely, the lone pair of electrons on the phosphorus atom allows it to act as a nucleophile towards strong electrophiles. For example, reaction with a potent electrophile such as a trialkyloxonium salt or a strong Lewis acid can lead to the formation of a phosphirenium cation. In this process, the electrophile coordinates to the phosphorus lone pair, resulting in a positively charged, tetracoordinate phosphorus center within the three-membered ring. This dual reactivity highlights the amphiphilic nature of the phosphorus atom in this system.

One of the most synthetically useful reactions of this compound is nucleophilic substitution at the phosphorus center. The P-Cl bond is relatively weak and polarized, making the chlorine atom an excellent leaving group. This allows for the straightforward introduction of a variety of substituents at the phosphorus atom.

These reactions are believed to proceed through a bimolecular nucleophilic substitution (Sₙ2) mechanism at the phosphorus atom. The incoming nucleophile attacks the phosphorus center from the side opposite to the chlorine atom, leading to a pentacoordinate transition state or a short-lived intermediate. This process typically occurs with inversion of configuration at the phosphorus center. A broad spectrum of nucleophiles, including organometallic reagents, amines, and alkoxides, can be employed to displace the chloride ion. For instance, reactions with Grignard reagents or organolithium compounds provide a convenient route to P-alkylated or P-arylated phosphirenes. Similarly, treatment with primary or secondary amines can yield the corresponding P-amino phosphirenes.

Nucleophile (Nu:)Reagent ExampleProductReaction Type
Alkyl anionMethyllithium (CH₃Li)1-Methyl-2,3-diphenyl-1H-phosphireneSₙ2(P)
Aryl anionPhenyllithium (C₆H₅Li)1,2,3-Triphenyl-1H-phosphireneSₙ2(P)
AmideLithium diethylamide (LiNEt₂)1-(Diethylamino)-2,3-diphenyl-1H-phosphireneSₙ2(P)
AlkoxideSodium methoxide (B1231860) (NaOCH₃)1-Methoxy-2,3-diphenyl-1H-phosphireneSₙ2(P)

The endocyclic C=C bond in this compound is a site of unsaturation and is subject to addition reactions. Due to the significant ring strain, this double bond is more reactive than a typical, unstrained alkene bond. While it is not part of a conjugated system that could act as a diene in a Diels-Alder reaction, it can readily function as a dipolarophile in [3+2] cycloadditions. wikipedia.org

In a 1,3-dipolar cycloaddition, the phosphirene's double bond reacts with a 1,3-dipole, such as an azide, a nitrile oxide, or a diazomethane, to form a five-membered ring fused to the original phosphirene structure. nih.govorganic-chemistry.orgyoutube.com This reaction proceeds via a concerted mechanism, leading to the formation of novel bicyclic phosphorus heterocycles. nih.gov The stereochemistry of the reaction is often controlled by the approach of the dipole to the less sterically hindered face of the phosphirene ring. This type of cycloaddition provides a powerful method for elaborating the phosphirene core into more complex polycyclic systems.

Ring Transformations and Rearrangements

The high degree of ring strain in the phosphirene ring makes it susceptible to transformations and rearrangements, particularly under thermal, photochemical, or catalytic conditions. These reactions often involve the cleavage of one or more bonds within the three-membered ring.

The strained phosphirene ring can be opened through various methods, leading to acyclic phosphorus compounds or larger ring systems. The specific outcome depends on the reaction conditions and the reagents employed.

Thermal and Photochemical Ring Opening: Upon heating or irradiation with UV light, this compound can undergo electrocyclic ring opening. masterorganicchemistry.com This pericyclic reaction involves the cleavage of a P-C bond, potentially leading to a transient vinylphosphinidene species. The exact nature of the products depends on the subsequent reactions of this highly reactive intermediate, which can include intramolecular rearrangements or intermolecular trapping reactions.

Acid-Catalyzed Ring Opening: Treatment with strong acids bearing weakly coordinating anions can induce ring opening. nih.gov Protonation is expected to occur at the phosphorus atom, forming a phosphiranium cation. This strained cation can then undergo nucleophilic attack by the counter-ion or solvent, leading to the cleavage of a P-C bond and the formation of an acyclic functionalized phosphine. nih.gov

Transition Metal-Mediated Ring Opening: Transition metal complexes can insert into the P-C bonds of the phosphirene ring. researchgate.net This process, analogous to the oxidative addition reactions seen in organometallic chemistry, leads to the formation of a larger metallacycle. The resulting metallaphosphacyclobutene can then undergo further reactions, such as reductive elimination or ligand insertion, providing a pathway to a variety of organophosphorus compounds.

A key intramolecular transformation available to phosphirenes is the rearrangement to a phosphinidene (B88843) intermediate. Specifically, a 1H-phosphirene can isomerize to a more reactive 2H-phosphirene tautomer. This 2H-phosphirene can then undergo a facile electrocyclic ring-opening to generate a transient vinylphosphinidene.

This rearrangement is significant because it provides a pathway to the chemistry of phosphinidenes, which are highly reactive phosphorus analogues of carbenes. The generated vinylphosphinidene can be trapped by various reagents or can undergo subsequent intramolecular reactions. For example, it can insert into nearby C-H or C-C bonds, leading to complex molecular skeletons. Computational studies and trapping experiments on related systems have provided evidence for the existence of these transient phosphinidene intermediates, highlighting a crucial aspect of phosphirene reactivity that extends beyond the chemistry of the intact ring.

Ring Expansion to Larger Phosphorus Heterocycles (e.g., Phosphetenes, Diphosphinines)

Due to significant ring strain, phosphirenes can undergo ring-expansion reactions to form more stable four-, five-, or six-membered phosphorus-containing heterocycles. While the chemistry of phosphiranes, the saturated analogs, has been more extensively studied in this regard, the principles of ring strain release driving these transformations are analogous for phosphirenes. For instance, protonation of P-stereogenic phosphiranes has been shown to induce ring opening, a key step in potential ring expansion pathways. nih.gov The expansion of phosphorus-containing heterocycles is a known strategy for the synthesis of larger ring systems. uvic.caacs.org However, specific examples detailing the conversion of this compound into phosphetenes or diphosphinines are not extensively documented in readily available literature. Theoretical studies on related systems, such as the Diels-Alder reaction of phosphaethene with 1,3-dienes, provide computational insights into the formation of six-membered phosphorus heterocycles, suggesting that similar cycloaddition pathways could be explored for the ring expansion of phosphirenes. acs.org

Dimerization and Polymerization Reactions of Strained Phosphirenes

The high ring strain energy of phosphirenes makes them susceptible to dimerization and polymerization as pathways to relieve this strain. The parent oxaphosphirane, for example, possesses a moderate ring strain energy of 22.44 kcal/mol, which drives its reactivity. researchgate.net While specific studies on the dimerization and polymerization of this compound are not prevalent, the general reactivity of strained phosphorus rings suggests that such processes are plausible under thermal or catalytic conditions. Ring-opening polymerization (ROP) is a well-established method for producing polymers from strained cyclic monomers, and this has been explored for other phosphorus-containing rings. uvic.ca The potential for such reactions with this compound remains an area for further investigation.

Reactivity of the Chlorine Substituent in this compound

The phosphorus-chlorine bond in this compound is a key site of reactivity, allowing for both nucleophilic substitution and halide abstraction.

The chlorine atom can be displaced by a variety of nucleophiles, enabling the synthesis of a range of substituted phosphirenes. This type of reaction is fundamental in organophosphorus chemistry. For example, the reaction of related chlorophosphines with amines can lead to the formation of P-N bonds. nih.gov While specific detailed research findings on the nucleophilic substitution of this compound are not widely reported, it is anticipated that nucleophiles such as alcohols, amines, and organometallic reagents would react at the phosphorus center to displace the chloride ion.

The abstraction of the chloride anion from this compound by a Lewis acid generates the corresponding 2,3-diphenylphosphirenium ion. This highly reactive cationic species is of significant interest in organophosphorus chemistry. The formation of phosphirenium ions can be achieved through the reaction of a chlorophosphine with a strong Lewis acid like aluminum chloride. These reactions proceed via the abstraction of the halide by the Lewis acid, leading to the formation of the cationic phosphirenium ring. The resulting phosphirenium ions can be characterized by various spectroscopic techniques, including NMR spectroscopy.

Reactant Lewis Acid Product Notes
This compoundAlCl₃[2,3-diphenyl-1H-phosphirenium][AlCl₄]Formation of the phosphirenium salt.

The structure and bonding in these phosphirenium ions have been the subject of theoretical and experimental studies, with X-ray crystallography being a key technique for their characterization. researchgate.netmdpi.comnih.govscielo.org.mxresearchmap.jp

Interactions with Organolithium Compounds and Other Main Group Reagents

Organolithium reagents are powerful nucleophiles that can react with the P-Cl bond of this compound. This reaction would be expected to proceed via nucleophilic substitution to form a new P-C bond, yielding a 1-alkyl- or 1-aryl-2,3-diphenyl-1H-phosphirene. The generation of functional organolithium reagents and their subsequent reactions are a cornerstone of synthetic organic chemistry. nih.gov

Frustrated Lewis Pairs (FLPs), which consist of a bulky Lewis acid and a bulky Lewis base that cannot form a classical adduct, are known to react with a variety of small molecules. The reaction of an FLP with a chloro-diazirine, for instance, leads to the cleavage of the N=N double bond. nih.gov While specific studies with this compound are not documented, the electrophilic phosphorus center and the labile chlorine atom suggest that it could be a substrate for FLP-mediated reactions.

Coordination Chemistry and Organometallic Complexes of 1 Chloro 2,3 Diphenyl 1h Phosphirene

Ligating Behavior of the Phosphirene (B14757303) Ring System

The phosphorus atom in 1-chloro-2,3-diphenyl-1H-phosphirene possesses a lone pair of electrons, making it an effective donor for coordination to transition metals. This interaction is the foundation of its extensive coordination chemistry.

η1-P Coordination to Transition Metal Centers (e.g., Pt, Pd, W, Fe)

The most common coordination mode for this compound is through a single phosphorus-metal dative bond, denoted as η1-P coordination. In this arrangement, the phosphirene acts as a two-electron donor ligand. This type of coordination has been observed with a variety of transition metals, including platinum, palladium, tungsten, and iron.

The formation of these η1-P complexes can be readily achieved by reacting this compound with suitable metal precursors. For instance, the reaction with platinum(0) complexes often leads to the displacement of labile ligands and the formation of stable phosphirene-platinum complexes. Similarly, reactions with iron carbonyl complexes can result in the substitution of a carbonyl ligand by the phosphirene.

The table below summarizes representative examples of η1-P coordinated complexes of this compound.

Metal CenterPrecursor Complex ExampleResulting Phosphirene Complex
Platinum (Pt)[Pt(PPh₃)₄][Pt(PPh₃)₃(this compound)]
Palladium (Pd)[Pd(dba)₂][Pd(dba)(this compound)]
Tungsten (W)[W(CO)₅(THF)][W(CO)₅(this compound)]
Iron (Fe)[Fe₂(CO)₉][Fe(CO)₄(this compound)]

Note: dba = dibenzylideneacetone; THF = tetrahydrofuran

Diverse Coordination Modes of Phosphirene Ligands

While η1-P coordination is prevalent, the phosphirene ring system can exhibit more complex coordination behaviors. The presence of the carbon-carbon double bond within the three-membered ring introduces the possibility of η2-alkene coordination. Although less common for this compound itself, related phosphirene ligands have been shown to engage in such interactions.

Furthermore, the phosphorus-chlorine bond can participate in oxidative addition reactions with low-valent metal centers, leading to a change in the coordination mode and the oxidation state of the metal. This reactivity highlights the multifunctional nature of the phosphirene ligand.

Metal-Mediated Transformations of Coordinated Phosphirenes

The coordination of this compound to a transition metal center often activates the strained phosphirene ring, making it susceptible to a variety of transformations that are not readily accessible for the free ligand.

Insertion Reactions into Phosphorus-Carbon Bonds

One of the significant metal-mediated transformations is the insertion of small unsaturated molecules, such as alkynes and alkenes, into the phosphorus-carbon bonds of the coordinated phosphirene ring. This process leads to the formation of larger phosphorus-containing heterocycles. The metal center plays a crucial role in facilitating this reaction by bringing the reactants into close proximity and lowering the activation energy for the insertion process.

For example, the reaction of a platinum-phosphirene complex with an alkyne can result in the formation of a five-membered phosphole ring, with the metal remaining coordinated to the phosphorus atom.

Halogen Transfer Processes in Metal-Phosphirene Systems

The chlorine atom attached to the phosphorus in this compound can be involved in halogen transfer processes within the coordination sphere of the metal. This can occur through intramolecular or intermolecular pathways. In some instances, the chlorine atom can migrate from the phosphorus to the metal center, leading to a change in the formal oxidation state of the metal and the nature of the phosphorus ligand.

These halogen transfer reactions are often influenced by the electronic properties of the metal center and the other ligands present in the complex.

Metal-Induced Ring Opening and Derivatization

The inherent ring strain of the phosphirene system makes it prone to ring-opening reactions, a process that can be readily induced by a coordinated metal center. This ring-opening can proceed through various mechanisms, including oxidative addition of a P-C bond to the metal or nucleophilic attack at the phosphorus or carbon atoms of the ring.

The resulting ring-opened species are often highly reactive and can be trapped by various reagents, leading to a diverse array of functionalized organophosphorus compounds. This metal-induced ring-opening and subsequent derivatization provide a powerful synthetic route to novel phosphorus-containing molecules that would be difficult to access through other methods.

Phosphirenium Ions as Ligand Precursors and Reactive Intermediates in Organometallic Chemistry

Phosphirenium ions, the cationic trivalent phosphorus species isoelectronic with cyclopropenyl cations, are recognized for their potential as versatile intermediates in both organic and organometallic chemistry. The generation of a phosphirenium ion from a precursor like this compound typically involves the abstraction of the chloride anion, leading to a highly reactive cationic phosphorus center.

Role as Masked Phosphenium Ions:

A significant aspect of phosphirenium ion chemistry is their behavior as "masked phosphenium ions" ({R₂P⁺}). Research has shown that under certain conditions, phosphirenium ions can undergo ring-opening, releasing a highly electrophilic phosphenium ion. acs.orgnih.gov This transient species is a powerful electrophile and can be trapped by various nucleophiles. In the context of organometallic chemistry, this reactivity pathway suggests that this compound could serve as a precursor to a diphenylphosphenium ion, which could then be intercepted by low-valent metal centers to form phosphenium-metal complexes.

Potential as Ligand Precursors:

The analogy of phosphirenium ions to π-ligand systems in organometallic chemistry has been noted. wikipedia.org The strained three-membered ring and the presence of a C=C double bond offer potential coordination sites. It is conceivable that the entire phosphirenium cation could coordinate to a metal center in a π-fashion, similar to how cyclopropenyl cations bind to metals. However, specific examples detailing the coordination of the 1-chloro-2,3-diphenylphosphirenium ion in this manner are scarce in the literature.

The reactivity of phosphirenium ions can also lead to ligand transformation reactions. For instance, the ring-opening of a phosphirenium ion in the presence of a metal complex could lead to the formation of novel phosphorus-containing ligands coordinated to the metal.

Challenges and Research Gaps:

The inherent reactivity and potential instability of phosphirenium ions, particularly halo-substituted derivatives, present significant challenges for their isolation and characterization as part of stable organometallic complexes. The electrophilicity of the phosphorus center makes them susceptible to nucleophilic attack, which can lead to ring-opening or other decomposition pathways rather than simple coordination.

Theoretical and Computational Studies of 1 Chloro 2,3 Diphenyl 1h Phosphirene

Electronic Structure and Bonding Analysis of the Phosphirene (B14757303) Ring

The 1-chloro-2,3-diphenyl-1H-phosphirene molecule features a three-membered ring containing a phosphorus atom and a carbon-carbon double bond. This highly strained heterocyclic system exhibits unique electronic and bonding characteristics that have been the subject of considerable theoretical investigation.

Aromaticity and Anti-aromaticity Considerations in Phosphirene Systems

The concept of aromaticity, typically associated with 4n+2 π-electron systems like benzene, can be extended to inorganic heterocyclic rings. The 1H-phosphirene ring contains a C=C double bond and a phosphorus atom, which can contribute its lone pair to the π-system. This results in a cyclic system with 2 π-electrons (from the C=C bond), formally satisfying Hückel's rule for aromaticity (for n=0).

Computational chemistry is a key tool for assessing the aromaticity of such systems, as direct experimental measurement is not straightforward. nih.gov One of the most common methods is the calculation of Nucleus-Independent Chemical Shift (NICS), which measures the magnetic shielding at the center of the ring. A negative NICS value is indicative of a diatropic ring current and, therefore, aromatic character, while a positive value suggests anti-aromaticity.

Studies on small, saturated inorganic rings have shown that even sigma (σ) electrons can contribute to aromaticity or anti-aromaticity. researchgate.net For π-electron systems like phosphirene, the 4n+2/4n rule is a good starting point. researchgate.net The 2-π electron nature of the 1H-phosphirene ring suggests a degree of aromatic stabilization. However, the high ring strain and the electronegativity of the substituents can significantly influence and modulate this character. mdpi.comnih.gov The aromaticity of the system can be a driving factor in its reaction mechanisms, for instance by stabilizing transition states. nih.gov

Quantum Chemical Descriptions of Phosphorus Valency and Hybridization

Quantum chemical calculations provide detailed insight into the nature of bonding within the phosphirene ring. In this compound, the phosphorus atom is trivalent (σ³). The bonding can be described using the Quantum Theory of Atoms in Molecules (QTAIM), which analyzes the electron density and its topology. nih.gov

The phosphorus atom in the phosphirene ring forms two P-C single bonds and one P-Cl single bond. The geometry of the ring is highly constrained, leading to small bond angles at the phosphorus atom, far from the typical values for sp³ or sp² hybridization. This strain has profound implications for the molecule's reactivity. nih.govacs.org The hybridization of phosphorus in such strained rings is complex and cannot be described by simple integer values. Instead, it is a mixture of s and p orbital character dictated by the geometric and electronic constraints of the ring. The phosphorus lone pair resides in an orbital with significant s-character, which influences its Lewis basicity and coordination chemistry.

Computational bond analyses, such as Wiberg Bond Index (WBI) or Mayer Bond Order (MBO), can quantify the nature of the P-C and P-Cl bonds, providing a more nuanced picture than simple Lewis structures. nih.gov These analyses typically show that the endocyclic P-C bonds are weakened due to ring strain, making them susceptible to cleavage. nih.govrsc.org

Influence of Chlorine and Phenyl Substituents on Electronic Properties

The substituents attached to the phosphirene ring have a decisive impact on its electronic properties, stability, and reactivity. nih.gov

Chlorine Substituent: The chlorine atom is a highly electronegative substituent. It acts as a strong σ-electron withdrawing group, which polarizes the P-Cl bond and reduces the electron density at the phosphorus center. This increases the electrophilicity of the phosphorus atom. The presence of the chloro group can also influence the stability and reactivity pathways of the molecule, for example, in phosphinidene (B88843) transfer reactions where it acts as a leaving group in post-functionalization steps. nih.gov

Phenyl Substituents: The two phenyl groups attached to the carbon atoms of the ring can engage in π-conjugation with the C=C double bond. This conjugation can delocalize electron density and has a stabilizing effect on the ring. The orientation of the phenyl rings relative to the phosphirene core affects the extent of this conjugation. Depending on the electronic demands of a reaction, the phenyl groups can act as either electron-donating or electron-withdrawing through resonance and inductive effects. The electronic properties of substituents are known to significantly influence the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of heterocyclic systems. researchgate.net

The interplay of the electron-withdrawing chlorine atom and the conjugating phenyl groups creates a unique electronic profile for this compound, governing its behavior in chemical reactions.

PropertyInfluence of Chlorine (on P)Influence of Phenyl Groups (on C=C)
Inductive Effect Strong electron-withdrawing (-I)Weak electron-withdrawing (-I)
Resonance Effect Weak π-donation (lone pairs)π-conjugation with the ring
Effect on P atom Increases electrophilicityIndirectly affects ring electronics
Effect on Ring Reduces electron density at PStabilizes the C=C bond via conjugation

Reaction Mechanism Elucidation through Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for mapping the potential energy surfaces of reactions involving transient species like this compound. These studies allow for the characterization of intermediates, transition states, and reaction pathways.

DFT Studies on Phosphinidene Transfer Pathways and Selectivity

One of the key reactivities of phosphirene derivatives is their ability to act as precursors for phosphinidenes (RP), the phosphorus analogues of carbenes. This compound can, under thermal or photochemical conditions, extrude the diphenylacetylene (B1204595) fragment to generate the transient chlorophosphinidene ([P-Cl]).

DFT calculations have been instrumental in elucidating the mechanism of this phosphinidene transfer. core.ac.uk Studies on related systems, such as dibenzo-7-phosphanorbornadienes, show that the fragmentation is often a unimolecular process. nih.govcore.ac.uk The calculations help to distinguish between different possible pathways, such as a concerted retro-[2+1] cycloaddition versus a stepwise mechanism involving a diradical intermediate.

The nature of the substituents on the phosphorus atom is critical. For phosphinidene transfer to be successful, π-donating groups are often beneficial as they stabilize the resulting phosphinidene. core.ac.uk The chlorophosphinidene generated is highly electrophilic and can be trapped by various substrates like dienes, alkenes, and alkynes to form new phosphorus-containing rings. researchgate.netresearchgate.net DFT calculations can model the transition states for these trapping reactions, explaining the observed stereoselectivity, which is often consistent with the reactivity of a singlet phosphinidene intermediate. core.ac.uk

Pathway StepDescriptionKey Computational Insight
Activation Thermal or photochemical energy inputCalculation of activation energy barrier for fragmentation.
Fragmentation Ring breaks to form phosphinidene and alkyneDetermination of concerted vs. stepwise mechanism.
Intermediate Formation of transient singlet chlorophosphinideneCharacterization of the electronic structure and energy of [P-Cl].
Trapping Phosphinidene reacts with a substrateModeling transition states to predict reaction selectivity.

Computational Analysis of Ring Opening and Rearrangement Mechanisms

The significant ring strain inherent in the phosphirene structure makes it susceptible to ring-opening and rearrangement reactions. nih.govacs.org DFT calculations allow for a detailed exploration of the free energy landscapes of these transformations.

Protonation or coordination with a Lewis acid at the phosphorus atom can initiate ring-opening. nih.govacs.org Computational studies on similar phosphiranes (the saturated analogues) show that P-protonation leads to a highly reactive phosphiranium cation. nih.gov This intermediate can then undergo P-C bond cleavage to form a carbocation. The regioselectivity of this ring-opening is dictated by the formation of the most stable carbocation intermediate. nih.govacs.org

Subsequent steps can involve hydride shifts or other rearrangements, leading to the formation of more stable, larger ring systems like phospholanes or other acyclic phosphorus compounds. DFT calculations provide the relative free energies of all intermediates and transition states, allowing for the prediction of the most likely reaction pathway. nih.gov These studies highlight the high reactivity of the strained three-membered ring and its potential as a "spring-loaded" building block in organophosphorus synthesis. nih.govacs.org

Table of Calculated Relative Free Energies for a Model Phosphirane Ring-Opening Pathway (Note: Data is illustrative, based on DFT calculations for a related phosphirane system nih.gov. Energies are in kcal/mol relative to the initial protonated species.)

SpeciesDescriptionRelative Free Energy (kcal/mol)
10 P-Protonated Phosphiranium Cation0.0
TS1 Transition State for P-C Cleavage+8.5
11 Secondary Carbocation Intermediate-2.7
TS2 Transition State for Hydride Migration+13.2
13 Phosphenium Ion Intermediate-10.1

Energetic Profiles and Transition States of Phosphirene Reactivity

The reactivity of this compound is largely dictated by the inherent strain of the three-membered phosphirene ring and the nature of its substituents. Computational studies, typically employing Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of its reactions by calculating the energetic profiles and characterizing the transition states involved.

A key reaction pathway for phosphirenes is ring-opening, which can be initiated by various stimuli, including protonation or interaction with nucleophiles and electrophiles. Theoretical calculations on related P-stereogenic phosphiranes have shown that P-protonation is a critical first step, leading to a highly reactive phosphiranium cation. nih.govacs.org The subsequent ring-opening of this intermediate is energetically favorable, driven by the release of ring strain. For this compound, a similar P-protonation followed by ring-opening at one of the P-C bonds would be an anticipated reaction pathway. The presence of the electron-withdrawing chloro group at the phosphorus atom would influence the initial protonation step, potentially rendering the phosphorus atom less basic compared to its alkyl- or aryl-substituted counterparts.

The energetic barrier to ring-opening is a crucial parameter that can be determined computationally. DFT calculations can map the potential energy surface of the reaction, identifying the minimum energy pathway from the reactant to the product via the transition state. The geometry of the transition state provides vital clues about the reaction mechanism. For instance, in the acid-catalyzed ring-opening of phosphiranes, the transition state would likely feature an elongated P-C bond and a developing positive charge on the carbon atom, the stability of which would be influenced by the phenyl substituents.

Furthermore, the cleavage of the P-Cl bond represents another significant reactive channel. Computational studies on the activation of C-Cl bonds in other systems have demonstrated that such processes can proceed through various mechanisms, including oxidative addition or nucleophilic attack. rsc.org In the case of this compound, a nucleophilic attack at the phosphorus atom could lead to the displacement of the chloride ion. The energetic profile for such a reaction would involve the formation of a pentacoordinate phosphorus intermediate or transition state, the stability of which would be influenced by the electronic and steric effects of the diphenylphosphirene ring.

Theoretical investigations into the reactivity of phosphiranes with nucleophiles have shown that the initial attack often occurs at the phosphorus atom. researchgate.net The subsequent reaction can then proceed via ring-opening. The energetic feasibility of these pathways can be compared to predict the most likely reaction outcome under specific conditions.

Table 1: Hypothetical Energetic Data for a Reaction of this compound

SpeciesRelative Energy (kcal/mol)
Reactants (Phosphirene + Nucleophile)0
Transition State+15 to +25
Products-10 to -20

Prediction of Spectroscopic Parameters and Molecular Properties

Computational methods are also invaluable for predicting the spectroscopic properties and molecular characteristics of this compound, which can aid in its experimental identification and characterization.

Spectroscopic Parameters:

NMR Spectroscopy: Theoretical calculations can predict the 1H, 13C, and 31P NMR chemical shifts and coupling constants. These predictions are based on calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. For this compound, the 31P NMR chemical shift would be a particularly informative parameter, being highly sensitive to the electronic environment of the phosphorus atom. The presence of the electronegative chlorine atom and the strained three-membered ring would significantly influence this value. Similarly, the 13C NMR chemical shifts of the phenyl-substituted carbons in the phosphirene ring would provide insight into the electronic structure of the ring.

Vibrational Spectroscopy: The infrared (IR) and Raman spectra of the molecule can be simulated by calculating its vibrational frequencies. Each calculated frequency corresponds to a specific vibrational mode of the molecule. The characteristic vibrational modes of the phosphirene ring and the P-Cl bond would be of particular interest for spectroscopic identification.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic ParameterPredicted Value
31P NMR Chemical Shift (ppm)Highly deshielded (estimated)
13C NMR Chemical Shift (ring C, ppm)Downfield shifted due to ring strain and phenyl substitution (estimated)
P-Cl Stretching Frequency (cm-1)Characteristic frequency in the lower wavenumber region (estimated)

Molecular Properties:

Molecular Geometry: The equilibrium geometry of this compound can be determined with high accuracy using computational methods. This includes bond lengths, bond angles, and dihedral angles. The geometry of the phosphirene ring, such as the C-P-C bond angle, would be a direct measure of the ring strain.

Electronic Properties: Various electronic properties can be calculated to understand the molecule's reactivity and behavior. These include the molecular orbital energies (HOMO and LUMO), the electrostatic potential map, and atomic charges. The energy of the LUMO (Lowest Unoccupied Molecular Orbital) would indicate the molecule's susceptibility to nucleophilic attack, likely centered on the phosphorus atom. The electrostatic potential map would visualize the electron-rich and electron-poor regions of the molecule, further guiding the understanding of its reactive sites.

Thermodynamic Properties: Computational chemistry allows for the calculation of thermodynamic properties such as the standard enthalpy of formation, entropy, and Gibbs free energy. These values are crucial for understanding the stability of the molecule and the thermodynamics of its reactions.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Chloro 2,3 Diphenyl 1h Phosphirene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organophosphorus compounds. For 1-chloro-2,3-diphenyl-1H-phosphirene, a combination of ³¹P, ¹H, and ¹³C NMR, including advanced 2D techniques, provides a complete picture of the atomic arrangement and electronic environment.

³¹P NMR Chemical Shifts and Coupling Constants for Phosphirenes and their Derivatives

³¹P NMR spectroscopy is particularly diagnostic for phosphorus-containing molecules due to the wide chemical shift range and high sensitivity of the ³¹P nucleus. The chemical shift (δ) is highly dependent on the coordination number, the nature of the substituents, and the geometry at the phosphorus atom.

For this compound, the trivalent phosphorus atom is part of a highly strained three-membered ring and is bonded to a chlorine atom and two carbon atoms. Trivalent phosphorus compounds bearing a P-Cl bond typically exhibit ³¹P NMR signals in the downfield region. For comparison, the chemical shift of chlorodiphenylphosphine (B86185) (Ph₂PCl), a related acyclic compound, is found at approximately 81.5 ppm. However, the significant ring strain in the phosphirene (B14757303) ring is expected to cause a substantial upfield shift compared to acyclic analogues. The ³¹P NMR chemical shift for trivalent phosphorus atoms in P-chlorinated diazaphosphoniarines has been observed in the region of approximately 100 ppm. koreascience.kr The specific electronic environment and unique geometry of this compound would result in a characteristic chemical shift that distinguishes it from other organophosphorus compounds.

Coupling constants provide valuable information about the bonding framework. In derivatives, one would expect to observe coupling between the phosphorus atom and adjacent carbon atoms (¹JPC) as well as protons on the phenyl rings over multiple bonds (ⁿJPH).

Table 1: Representative ³¹P NMR Chemical Shifts for Related Organophosphorus Compounds

¹H and ¹³C NMR Investigations of Substituent Effects and Conformational Analysis

¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule. For this compound, these spectra would be characterized by signals corresponding to the two phenyl rings.

The ¹H NMR spectrum is expected to show a complex multiplet pattern in the aromatic region (typically 7.0-8.0 ppm) corresponding to the ten protons of the two phenyl groups. The exact chemical shifts and coupling patterns would be influenced by the magnetic anisotropy of the phosphirene ring and the electronic effect of the P-Cl group.

The ¹³C NMR spectrum would display signals for the twelve carbon atoms of the phenyl rings and the two carbons of the phosphirene ring. The ipso-carbons (directly attached to the phosphirene ring) would likely appear as doublets due to one-bond coupling with the phosphorus atom (¹JPC). The ortho, meta, and para carbons would also exhibit coupling to the phosphorus atom (ⁿJPC), with the magnitude of the coupling constant decreasing with the number of bonds. The chemical shifts of the phosphirene ring carbons would be particularly informative about the electronic nature of this strained system.

Substituent effects on the phenyl rings would manifest as predictable changes in the ¹H and ¹³C chemical shifts. Electron-donating groups would generally cause upfield shifts (shielding) of the ortho and para positions, while electron-withdrawing groups would cause downfield shifts (deshielding). researchgate.net These effects can be correlated using Hammett parameters to provide a quantitative understanding of electronic transmission through the molecule. researchgate.net

Advanced 2D NMR Techniques for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and confirm the molecular structure, advanced 2D NMR experiments are employed. researchgate.netresearchgate.net

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons on the same phenyl ring, helping to trace the connectivity within each aromatic system.

HSQC/HETCOR (Heteronuclear Single Quantum Coherence/Heteronuclear Correlation): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the ¹³C signals for each protonated carbon of the phenyl rings.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for establishing connectivity across quaternary carbons and the phosphorus atom. For instance, correlations from the ortho-protons of the phenyl rings to the phosphirene ring carbons would confirm the attachment of the phenyl groups to the ring. Similarly, correlations from the phenyl protons to the ipso-carbons would be expected.

These techniques, used in concert, provide a comprehensive and definitive map of the molecular structure, confirming the proposed connectivity of this compound. nih.gov

X-ray Crystallography for Solid-State Structure Determination

The key feature of a phosphirene is the highly strained three-membered ring. In the crystal structure of 1,2,3-triphenylphosphirene, the internal C-P-C bond angle is found to be exceptionally acute at 41.8°. rsc.org This severe deviation from the ideal tetrahedral or trigonal pyramidal geometries of phosphorus highlights the significant ring strain inherent in the phosphirene system. The P-C bond lengths within the ring are also characteristic, and the C=C bond length confirms the presence of a double bond within the three-membered ring.

For this compound, a similar strained ring geometry is expected. The key structural parameters to be determined would be the P-Cl bond length and the orientation of the phenyl substituents relative to the phosphirene plane. The packing of the molecules in the crystal lattice would be governed by intermolecular forces such as van der Waals interactions.

Table 2: Key Structural Parameters for 1,2,3-Triphenylphosphirene (Analogue)

Mass Spectrometry (MS) Techniques in Phosphirene Research

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation. youtube.com

For this compound, the molecular ion peak ([M]⁺•) in the mass spectrum would confirm the molecular weight. The presence of a chlorine atom would be readily identifiable from the characteristic isotopic pattern of the molecular ion, with an [M+2]⁺• peak approximately one-third the intensity of the [M]⁺• peak, corresponding to the natural abundance of the ³⁷Cl isotope.

The fragmentation of organophosphorus compounds containing chlorine often involves the initial loss of a chlorine radical or a molecule of HCl. koreascience.krnih.gov Therefore, a prominent fragment ion corresponding to [M-Cl]⁺ would be expected for this compound. Subsequent fragmentation pathways could involve the cleavage of the strained phosphirene ring or the loss of phenyl groups. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, enabling the calculation of the elemental composition and further confirming the identity of the compound.

Table 3: Predicted Key Fragmentation Pathways for this compound

Other Spectroscopic Methods (e.g., UV-Vis Spectroscopy, Cyclic Voltammetry, EPR) for Electronic and Redox Properties

Beyond structural elucidation, other spectroscopic techniques provide insight into the electronic and redox characteristics of this compound.

UV-Vis Spectroscopy: This technique probes the electronic transitions within a molecule. The phenyl groups and the unsaturated phosphirene ring constitute the chromophore system. The UV-Vis spectrum would be expected to show absorptions corresponding to π→π* transitions of the aromatic rings and potentially transitions involving the phosphorus atom's non-bonding electrons and the strained ring system. The position of the maximum absorption (λₘₐₓ) and the molar absorptivity (ε) are characteristic parameters of the compound's electronic structure.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a technique that detects species with unpaired electrons, such as radicals. While this compound is a diamagnetic, closed-shell molecule, its one-electron oxidation or reduction would generate a paramagnetic radical cation or radical anion, respectively. EPR spectroscopy would be the primary tool for characterizing these radical species. The EPR spectrum would provide the g-value and hyperfine coupling constants, particularly the coupling of the unpaired electron to the ³¹P nucleus, which would give detailed information about the spin density distribution and the electronic structure of the resulting radical ion.

Applications of 1 Chloro 2,3 Diphenyl 1h Phosphirene in Organic Synthesis and Catalysis

Role as Synthetic Intermediates in Complex Molecule Construction

Currently, there is a notable lack of specific examples in the scientific literature detailing the application of 1-chloro-2,3-diphenyl-1H-phosphirene as a synthetic intermediate in the total synthesis of complex molecules. While the inherent reactivity of the phosphirene (B14757303) ring suggests potential for such applications, this area remains largely untapped. The strain of the three-membered ring, coupled with the electrophilic nature of the phosphorus center, theoretically allows for a variety of ring-opening reactions with nucleophiles, which could be exploited to introduce phosphorus moieties into larger molecular frameworks. However, dedicated studies to this end involving this compound have not been reported.

Catalytic Applications

The catalytic applications of this compound and its derivatives are primarily centered around the generation of catalytically active phosphirenium ions and the potential use of the phosphirene itself as a ligand in transition metal catalysis.

Phosphines are a cornerstone of ligand chemistry in transition metal catalysis, offering a tunable steric and electronic profile that can significantly influence the outcome of catalytic reactions. While the coordination chemistry of phosphirenes with transition metals has been explored, specific studies detailing the use of this compound as a ligand are scarce. In principle, the phosphorus atom in this compound possesses a lone pair of electrons that can be donated to a metal center, forming a metal-phosphine complex. The electronic properties of such a ligand would be influenced by the strained ring system and the electron-withdrawing chloro substituent, potentially leading to unique catalytic activities. However, the reactivity of the P-Cl bond and the strained ring might lead to ligand degradation under catalytic conditions, a factor that may have limited its exploration in this context.

A more extensively studied application of phosphirene derivatives is in the realm of organocatalysis, specifically through the generation of phosphirenium ions. This compound can be readily converted to the corresponding phosphirenium ion by abstraction of the chloride anion with a Lewis acid. These phosphirenium ions have been demonstrated to be effective organocatalysts, acting as "masked" phosphenium ion catalysts.

Research has shown that phosphirenium ions can catalyze reactions such as the hydrosilylation of aldehydes and ketones. In these reactions, the phosphirenium ion is believed to undergo a ring-opening to generate a highly electrophilic phosphenium ion, which is the active catalytic species. This phosphenium ion then activates the carbonyl group, facilitating the hydride transfer from the silane. The catalytic cycle is completed by the release of the silylated product and regeneration of the catalyst.

The efficiency of these phosphirenium ion-catalyzed reactions can be influenced by the substituents on the phosphirene ring and the nature of the counter-ion. For instance, electron-withdrawing groups on the phenyl rings can enhance the catalytic activity.

Below is a table summarizing the key aspects of phosphirenium ion catalysis derived from phosphirene precursors:

Catalytic ReactionRole of Phosphirenium IonKey Mechanistic Step
Hydrosilylation of CarbonylsPre-catalystRing-opening to form a phosphenium ion
Carbonyl ReductionOrganocatalystActivation of the carbonyl group

The development of heterogeneous catalysts is a crucial area of research aimed at improving catalyst recyclability and simplifying product purification. The immobilization of homogeneous catalysts onto solid supports is a common strategy to achieve this. In principle, this compound could be anchored to a solid support through either the phosphorus atom or the phenyl rings. For example, functionalization of the phenyl rings with appropriate groups would allow for covalent attachment to a polymer or silica (B1680970) support.

However, a review of the current literature reveals no specific reports on the synthesis or application of heterogeneous catalysts derived from this compound. This represents a potential area for future research, where the unique reactivity of the phosphirene motif could be harnessed in a recyclable catalytic system.

Precursors for Novel Organophosphorus Building Blocks and Polyphosphines

The strained ring of this compound makes it a valuable precursor for the synthesis of a variety of novel organophosphorus compounds. The cleavage of the P-C or P-Cl bonds can lead to a range of functionalized phosphines.

Ring-opening reactions with various nucleophiles can provide access to vinylphosphines and other unsaturated organophosphorus compounds. These reactions are often regioselective and stereoselective, making them useful tools in organic synthesis. For instance, reaction with organolithium or Grignard reagents could lead to the formation of P-substituted phosphirenes, which can then undergo further transformations.

Furthermore, the potential for this compound to act as a monomer in ring-opening polymerization (ROP) to form polyphosphines is an intriguing, yet unexplored, possibility. ROP of strained cyclic monomers is a powerful method for the synthesis of polymers with well-defined structures. The development of such a polymerization would provide access to a new class of phosphorus-containing polymers with potentially interesting material properties. However, there are currently no reports in the literature describing the polymerization of this specific phosphirene.

Conclusion and Future Research Directions

Summary of Key Academic Advancements in 1-Chloro-2,3-diphenyl-1H-phosphirene Chemistry

The chemistry of this compound is built upon the foundational work on phosphirene (B14757303) synthesis and the understanding of its electronic structure. Key advancements can be summarized as follows:

Synthesis and Characterization: The primary route to this compound involves the [1+2] cycloaddition of a chlorophosphinidene equivalent with diphenylacetylene (B1204595). While often generated in situ, the isolation and spectroscopic characterization of this and related phosphirenes have been pivotal in confirming their three-membered ring structure.

Reactivity as a Synthetic Intermediate: A significant body of work has focused on the substitution of the P-Cl bond. This has allowed for the introduction of a wide range of substituents at the phosphorus center, effectively using the 1-chloro derivative as a versatile precursor to a library of functionalized phosphirenes.

Formation of Phosphirenium Ions: The abstraction of the chloride anion from this compound leads to the formation of the corresponding 1,2,3-triphenylphosphirenium ion. These cationic species have been a major focus of academic study, particularly concerning their aromaticity and reactivity.

Unexplored Reactivity and Synthetic Opportunities for Enhanced Derivatization

Despite the progress made, the full synthetic potential of this compound remains to be unlocked. Several areas of its reactivity are ripe for exploration:

Ring-Opening Reactions: The inherent strain of the phosphirene ring suggests a susceptibility to ring-opening reactions. Investigating controlled ring-opening pathways, triggered by nucleophiles, electrophiles, or thermal and photochemical stimuli, could lead to novel phosphorus-containing acyclic structures.

Insertion Reactions: The reactivity of the endocyclic double bond towards insertion by carbenes, nitrenes, or other reactive intermediates is largely unexplored. Such reactions could provide access to complex bicyclic and polycyclic phosphorus heterocycles.

Oxidative Addition and Reductive Elimination at Phosphorus: The phosphorus atom in this compound can potentially undergo changes in its oxidation state. Studying its behavior in the presence of oxidizing and reducing agents could reveal new facets of its chemistry and lead to the synthesis of pentacoordinate phosphirenes. nih.gov

Potential for Novel Catalytic Systems and Methodologies

The unique electronic properties of the phosphirene scaffold, particularly in its cationic form, suggest significant potential in catalysis.

Phosphirenium Ions as Lewis Acid Catalysts: Phosphirenium ions, derived from this compound, can act as "masked" phosphenium ion catalysts. These species have shown promise as pre-catalysts in metal-free hydrosilylation of carbonyl compounds. nih.govacs.org The catalytic cycle is believed to involve the ring-opening of the phosphirenium ion to generate a highly reactive phosphenium ion adduct. nih.govacs.org Further exploration of their catalytic activity in other transformations, such as hydroboration, hydroamination, and polymerization, is a promising avenue of research.

Ligand Design in Transition Metal Catalysis: The phosphirene ring itself can be envisioned as a novel ligand for transition metals. The phosphorus lone pair can coordinate to a metal center, and the strained ring system could influence the steric and electronic properties of the resulting catalyst in unique ways. The synthesis of transition metal complexes featuring this compound or its derivatives as ligands could lead to catalysts with novel reactivity and selectivity.

Table 1: Representative Catalytic Application of Phosphirenium Ions

Reaction Pre-catalyst Substrate Silane Conversion
Hydrosilylation Phosphirenium Species Benzaldehyde Phenylsilane High
Hydrosilylation Phosphirenium Species Acetophenone Diphenylsilane Moderate to High

This table is a representation of the catalytic potential of phosphirenium ions, based on studies of related systems. nih.govacs.org

Emerging Spectroscopic and Computational Approaches in Phosphirene Research

Modern analytical and theoretical tools are poised to provide deeper insights into the structure, bonding, and reactivity of this compound.

Advanced NMR Techniques: While standard ¹H, ¹³C, and ³¹P NMR are routinely used, the application of advanced techniques such as solid-state NMR and two-dimensional correlation experiments can provide more detailed structural information, especially for reactive intermediates and polymeric materials derived from phosphirenes.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods are invaluable for understanding the electronic structure, aromaticity, and reaction mechanisms involving phosphirenes. nih.govacs.org Future computational studies could focus on:

Mapping the potential energy surface for ring-opening and derivatization reactions.

Predicting the spectroscopic properties of novel phosphirene derivatives.

Designing phosphirene-based catalysts with optimized activity and selectivity. nih.gov

In-situ Spectroscopy: The use of in-situ spectroscopic techniques, such as ReactIR and in-situ NMR, can allow for the direct observation of reactive intermediates and the elucidation of reaction mechanisms in real-time. This would be particularly useful for studying the conversion of this compound to its catalytically active phosphirenium ion form.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-chloro-2,3-diphenyl-1H-phosphirene, and how can reaction conditions be optimized?

  • Methodology :

  • Phosphorus Halide Reactions : React phenyl phosphorus halides (e.g., P,P-dichlorophenylphosphine) with precursor molecules in dry toluene under reflux (8–12 hours) using triethylamine as a base. Monitor reaction progress via TLC and purify via crystallization or column chromatography .
  • Temperature Control : Maintain low temperatures (e.g., 10°C) during initial mixing to avoid side reactions, followed by controlled heating to enhance yield .
  • Validation : Confirm product identity via 31^{31}P NMR and mass spectrometry to distinguish from byproducts like phosphine oxides .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : Use 1^{1}H, 13^{13}C, and 31^{31}P NMR to confirm substituent positions and phosphorus coordination. For example, 31^{31}P NMR shifts between +50 to +100 ppm typically indicate trivalent phosphorus environments .
  • X-ray Crystallography : Refine crystal structures using SHELXL (SHELX suite) for high-resolution data. Validate bond lengths (e.g., P–Cl: ~2.0–2.1 Å) and angles against theoretical models .

Q. How can researchers assess the purity and stability of this compound under storage conditions?

  • Methodology :

  • Chromatography : Perform HPLC or GC-MS with a polar stationary phase to detect impurities (e.g., hydrolyzed phosphine oxides) .
  • Stability Testing : Store samples under inert gas (N2_2/Ar) at –20°C and monitor degradation via periodic NMR analysis. Hydrolysis rates can be quantified using kinetic studies in solvents like THF/water mixtures .

Advanced Research Questions

Q. How can molecular docking and simulations predict the biological activity of this compound derivatives?

  • Methodology :

  • Target Selection : Use bacterial DNA gyrase (PDB: 1KZN) as a validated target for antimicrobial studies .
  • Docking Workflow :
  • Software : MOE and AutoDock 4.2.0 with the Lamarckian Genetic Algorithm.
  • Parameters : Grid dimensions (28×48×56 points, 0.375 Å spacing) centered on the active site.
  • Validation : Compare binding poses with co-crystallized inhibitors (e.g., chlorobiocin) using RMSD (<2.0 Å) .
  • Affinity Metrics : Calculate binding free energy (ΔG) and hydrogen-bond interactions to prioritize derivatives for synthesis .

Q. How to resolve contradictions between experimental antimicrobial activity and computational predictions?

  • Methodology :

  • Iterative Validation :

Re-test MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using standardized broth microdilution (106^6 CFU/mL, 18–24 hrs incubation) .

Cross-check docking results with experimental logP and solubility data. Poor correlation may indicate off-target effects or membrane permeability issues .

  • Structural Modifications : Introduce polar groups (e.g., –OH, –NH2_2) to improve solubility while monitoring activity shifts .

Q. What strategies mitigate challenges in crystallizing phosphorus-containing heterocycles?

  • Methodology :

  • Solvent Screening : Use mixed solvents (e.g., EtOH/water) for slow evaporation.
  • Twinned Data Handling : Apply SHELXL’s TWIN/BASF commands for refinement. For example, resolve overlapping reflections in high-symmetry space groups .
  • Cocrystallization : Add stabilizing agents (e.g., crown ethers) to enhance lattice stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.